5-Methyl-2-(o-tolyl)-4,5-dihydro-1H-imidazole
Description
5-Methyl-2-(o-tolyl)-4,5-dihydro-1H-imidazole is a bicyclic organic compound featuring a partially saturated imidazole ring (4,5-dihydro-1H-imidazole) substituted with a methyl group at position 5 and an o-tolyl (2-methylphenyl) group at position 2. This structure places it within the broader class of 4,5-dihydroimidazoles, which are pharmacologically significant due to their resemblance to endogenous ligands and their ability to interact with biological targets such as imidazoline receptors and α-adrenoceptors .
The compound’s synthesis typically involves cyclocondensation reactions, as seen in related imidazole derivatives. For example, tetrasubstituted imidazoles like 5-methyl-2-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)phenol (K1) are synthesized using benzil, aldehydes, and primary amines in the presence of acetic acid or ceric ammonium nitrate (CAN) catalysts .
Physical properties such as melting points, solubility, and spectroscopic characteristics (e.g., IR, NMR) are critical for identification. For instance, related compounds exhibit sharp melting points (e.g., K1: 198–200°C) and distinct spectral peaks, such as IR absorptions near 1600–1650 cm⁻¹ for C=N stretching .
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
5-methyl-2-(2-methylphenyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C11H14N2/c1-8-5-3-4-6-10(8)11-12-7-9(2)13-11/h3-6,9H,7H2,1-2H3,(H,12,13) |
InChI Key |
WHIBKWUGQJNVKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(N1)C2=CC=CC=C2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(o-tolyl)-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-toluidine with glyoxal in the presence of an acid catalyst, followed by reduction to yield the desired imidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-(o-tolyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
5-Methyl-2-(o-tolyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(o-tolyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Pharmacological and Biochemical Profiles
- Receptor Specificity: Metrazoline shows exceptional selectivity for I2 imidazoline binding sites (I2BS) over α2-adrenoceptors, unlike clonidine derivatives, which often exhibit dual activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
